molecular formula C7H7N3O3 B8812306 Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)- CAS No. 6632-39-9

Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)-

Cat. No. B8812306
CAS RN: 6632-39-9
M. Wt: 181.15 g/mol
InChI Key: OOZGXMAMKUQKGJ-UHFFFAOYSA-N
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Patent
US04737452

Procedure details

Then, 30 g of 1-formyl-2-(4-nitrophenyl)hydrazine was catalytically reduced in 1.6 liters of ethanol at room temperature using palladium-carbon as a catalyst. The reaction mixture was filtered to remove the catalyst and the filtrate was evaporated to dryness to provide 20.5 g of 1-formyl-2-(4-aminophenyl)hydrazine having a melting point of 123°-125° C. as a light brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)=[O:2]>C(O)C.[C].[Pd]>[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.6 L
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(=O)NNC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.